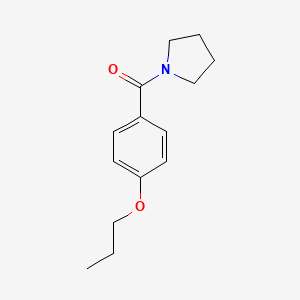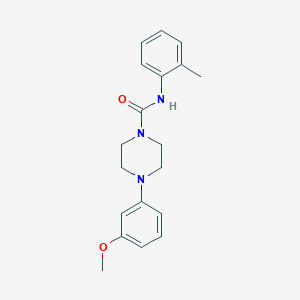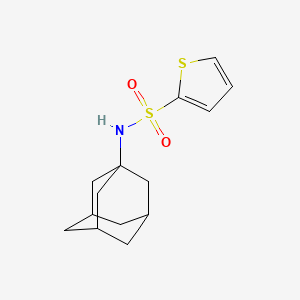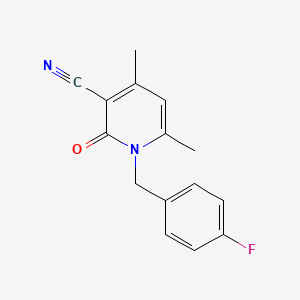
1-(4-propoxybenzoyl)pyrrolidine
Descripción general
Descripción
1-(4-propoxybenzoyl)pyrrolidine, also known as P4BOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. P4BOP belongs to the class of pyrrolidine derivatives and has been shown to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-(4-propoxybenzoyl)pyrrolidine has been studied extensively for its potential therapeutic applications, particularly in the fields of neuroscience and cancer research. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitter receptors, such as nicotinic acetylcholine receptors and GABA-A receptors. This modulation can potentially lead to the development of new drugs for the treatment of disorders such as Alzheimer's disease and schizophrenia.
In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This mechanism of action makes this compound a potential candidate for the development of new anticancer drugs.
Mecanismo De Acción
The exact mechanism of action of 1-(4-propoxybenzoyl)pyrrolidine is not fully understood, but it is believed to involve the modulation of certain molecular targets in the body. In neuroscience, this compound has been shown to bind to and activate nicotinic acetylcholine receptors, which are involved in various cognitive processes. This compound has also been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of anxiety and sleep.
In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the target molecule and the concentration of the compound. In neuroscience, this compound has been shown to enhance cognitive function, reduce anxiety, and improve sleep quality. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-propoxybenzoyl)pyrrolidine in lab experiments is its specificity towards certain molecular targets, which allows for more precise manipulation of biological processes. Another advantage is its relatively low toxicity compared to other compounds used in scientific research.
However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments. Another limitation is its relatively high cost compared to other compounds used in scientific research.
Direcciones Futuras
There are several potential future directions for research on 1-(4-propoxybenzoyl)pyrrolidine. In neuroscience, further studies could focus on the development of new drugs based on this compound that target specific nicotinic acetylcholine receptors or GABA-A receptors. In cancer research, further studies could focus on the development of new anticancer drugs based on this compound that target specific cancer cell types.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit various biochemical and physiological effects and has been studied extensively in the fields of neuroscience and cancer research. Further research is needed to fully understand the mechanism of action of this compound and to develop new drugs based on this compound.
Propiedades
IUPAC Name |
(4-propoxyphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-11-17-13-7-5-12(6-8-13)14(16)15-9-3-4-10-15/h5-8H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJLUROLWAOIFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4414402.png)
![4-({1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4414409.png)
![N-(3-chloro-4,5-diethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4414413.png)
![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4414435.png)
![9-(3,4-difluorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4414455.png)


![1-ethyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B4414483.png)
![[2-(7-chloro-2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]diethylamine hydrochloride](/img/structure/B4414488.png)


![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]pentanamide](/img/structure/B4414502.png)
